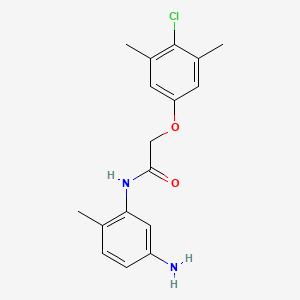
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, commonly referred to as AMPC, is a synthetic organic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. AMPC is a white crystalline solid that is insoluble in water and has an empirical formula of C14H17ClN2O2. It is structurally related to the amino acid phenylalanine and is used as a building block for the synthesis of various organic molecules.
Aplicaciones Científicas De Investigación
Potential Pesticide Properties
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been explored for their potential as pesticides. These derivatives, including N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, have been characterized using X-ray powder diffraction to determine their structure and properties relevant to pesticide applications (Olszewska, Tarasiuk, & Pikus, 2011).
Role in Dye Intermediates
This compound has been identified in the context of dye intermediates. In a study, a commercially delivered compound, initially believed to be a common dye intermediate, was found to be a distinct molecule. The characterization and synthesis of related compounds, including this compound, were studied to understand their role in the dye industry (Drabina et al., 2009).
Applications in Antimalarial Research
A series of compounds including this compound have been synthesized and evaluated for their antimalarial activity. Quantitative structure-activity relationship studies were conducted to understand the correlation between the chemical structure of these compounds and their effectiveness against malaria (Werbel et al., 1986).
Structural Analysis in Crystallography
The structure of compounds similar to this compound has been studied in the field of crystallography. These studies provide insights into the molecular geometry, bond parameters, and hydrogen bonding of such compounds, contributing to a deeper understanding of their physical and chemical properties (Gowda et al., 2007).
Potential in Anti-inflammatory Research
Derivatives of this compound have been synthesized and assayed for anti-inflammatory activity. This research contributes to the development of new compounds with potential therapeutic applications in treating inflammation (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-4-5-13(19)8-15(10)20-16(21)9-22-14-6-11(2)17(18)12(3)7-14/h4-8H,9,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGANKJMJOSGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





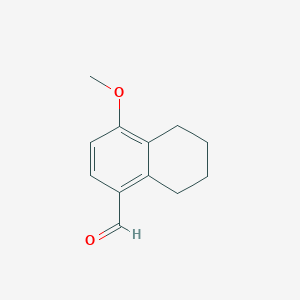

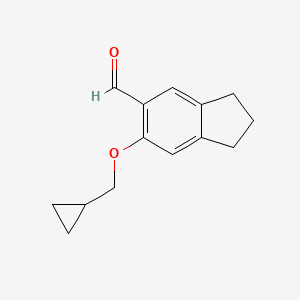
![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
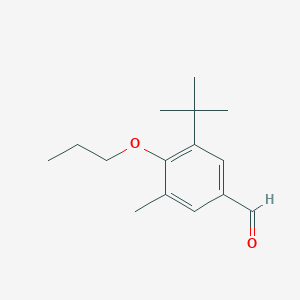
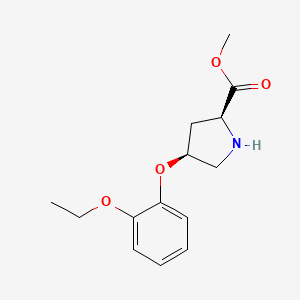
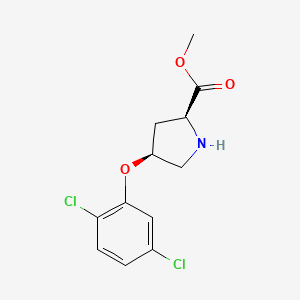
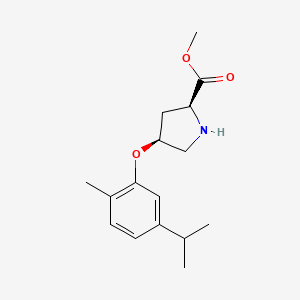
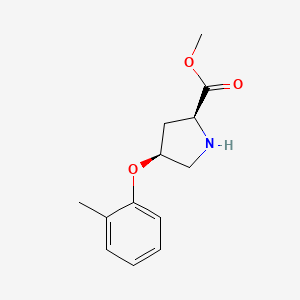
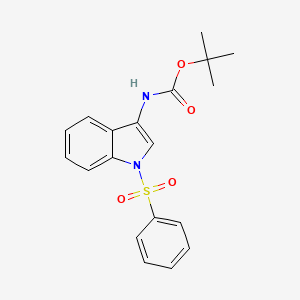
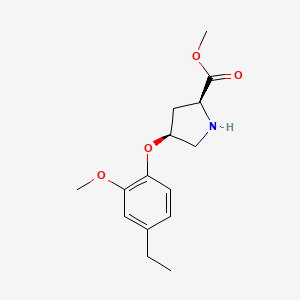
![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)